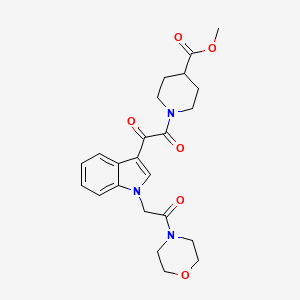
1-(2-(1-(2-morfolino-2-oxoethyl)-1H-indol-3-il)-2-oxoacetil)piperidina-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de Autotaxina
La autotaxina (ATX) se aisló por primera vez de las células de melanoma A2058 en 1992, y es una glicoproteína secretada . ATX tiene actividad fosfodiesterasa (PDE) y es miembro de la familia de pirofosfatasas/fosfodiesterasas extracelulares (ENPP) . Este compuesto, como inhibidor de ATX, podría utilizarse potencialmente en tratamientos dirigidos a enfermedades con una característica patológica de sobreexpresión de ATX .
Regulación de la Producción de Ácido Lisofosfatídico
ATX también tiene actividad lisofosfolipasa D (lysoPLD) y puede catalizar la producción de ácido lisofosfatídico (LPA) utilizando lisofosfatidilcolina (LPC) como sustrato . LPA no solo es un precursor de la síntesis de fosfolípidos, sino que también puede causar una amplia gama de efectos biológicos a través de varias vías de transducción de señales . Este compuesto podría utilizarse potencialmente para regular estas vías inhibiendo ATX.
Mediación del Receptor Acoplado a Proteína G
Una vez que se produce LPA, puede ser mediado por seis proteínas receptoras específicas de la superficie celular (LPA1-6), a saber, receptores acoplados a proteína G (GPCR) . Este compuesto podría utilizarse potencialmente en investigaciones o tratamientos que involucren estos receptores.
Regulación de la Cascada de Señalización Celular
Cada uno de los receptores está mediado por proteínas Ga (Gs, Gi, Gq y G12/13), que a su vez desencadenan una serie de cascadas de señalización celular . Este compuesto podría utilizarse potencialmente para regular estas cascadas inhibiendo ATX.
Regulación de la Proliferación Celular
El compuesto podría utilizarse potencialmente para regular la proliferación celular, ya que las vías de Ras-MAPK, MERK y ERK son activadas por los receptores, que regulan la proliferación celular .
Regulación de la Supervivencia y la Apoptosis Celular
El compuesto podría utilizarse potencialmente para regular la supervivencia y la apoptosis celular, ya que la vía de fosfoinosítido PI3K-AKT es activada por los receptores, que regulan la supervivencia y la apoptosis celular .
Remodelación del Citoesqueleto
El compuesto podría utilizarse potencialmente para regular la remodelación del citoesqueleto, los cambios de forma y las actividades de migración celular, ya que la vía Rho es activada por los receptores, que regulan estos procesos .
Química Farmacéutica
Este compuesto se relaciona con el campo técnico de la química farmacéutica, en particular, se relaciona con un nuevo compuesto heteroaromático como inhibidor de la autotaxina (ATX), una composición farmacéutica que comprende el compuesto y su uso en el tratamiento de una enfermedad con una característica patológica de sobreexpresión de ATX . Podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos.
Propiedades
IUPAC Name |
methyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-31-23(30)16-6-8-25(9-7-16)22(29)21(28)18-14-26(19-5-3-2-4-17(18)19)15-20(27)24-10-12-32-13-11-24/h2-5,14,16H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYKGUMUGLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
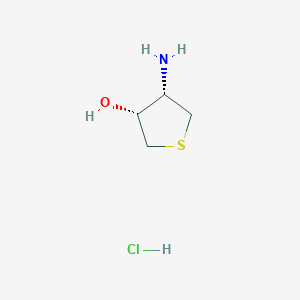

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)
![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)
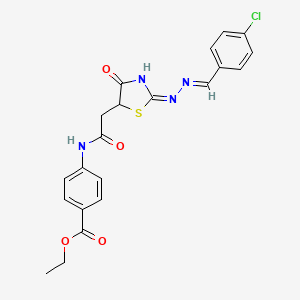
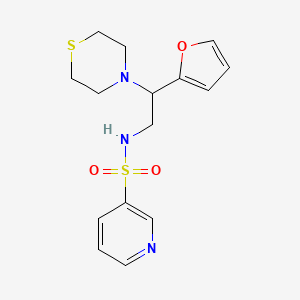
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)
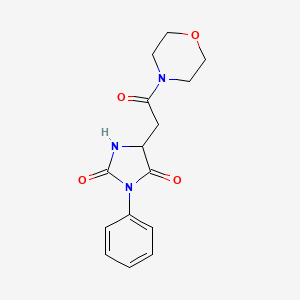
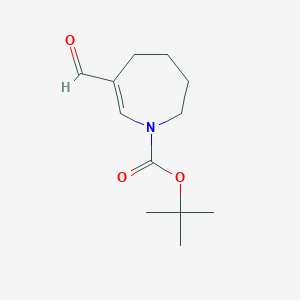

![4-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy}-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2565130.png)
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
